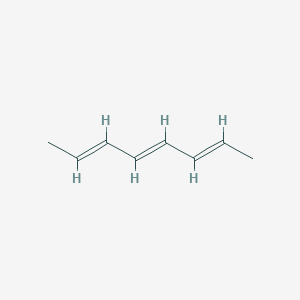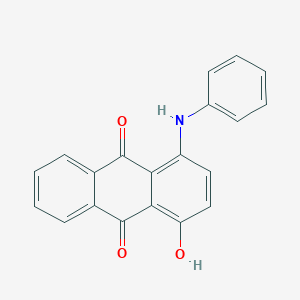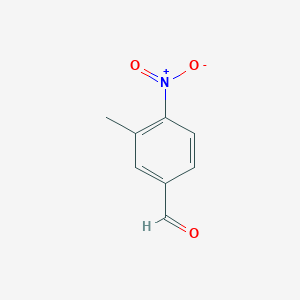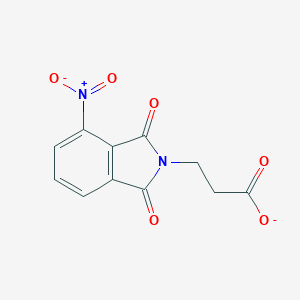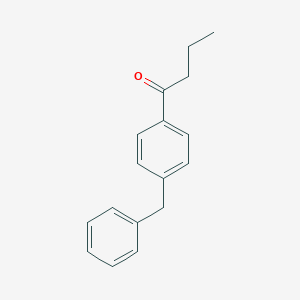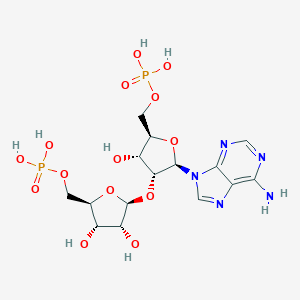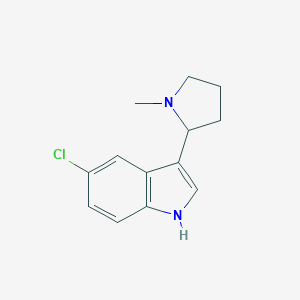
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-47,497 and is a synthetic cannabinoid that has been found to have a high affinity for the cannabinoid receptors in the human body.
作用机制
The mechanism of action of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves its binding to the CB1 and CB2 receptors in the human body. This leads to the activation of various signaling pathways and the modulation of various physiological and biochemical processes.
生化和生理效应
The biochemical and physiological effects of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole are varied and depend on the specific receptor that it binds to. Some of the effects that have been observed include the modulation of pain perception, appetite, and mood. It has also been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations is the potential for off-target effects and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research related to 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole. These include the development of more selective agonists and antagonists for the CB1 and CB2 receptors, as well as the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
合成方法
The synthesis of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-chloro-3-indolylacetic acid with 1-methylpyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then purified through recrystallization to obtain a pure form of CP-47,497.
科学研究应用
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a synthetic cannabinoid and its ability to bind to the CB1 and CB2 receptors in the human body. This has led to its use in various studies related to the endocannabinoid system and its potential therapeutic applications.
属性
CAS 编号 |
19134-31-7 |
|---|---|
产品名称 |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
分子式 |
C13H15ClN2 |
分子量 |
234.72 g/mol |
IUPAC 名称 |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
InChI 键 |
KSVBDCVNOLOLNW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
规范 SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
同义词 |
5-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



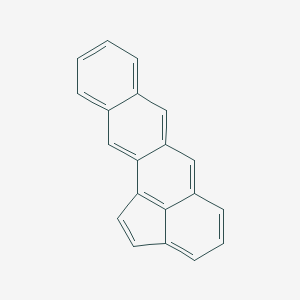
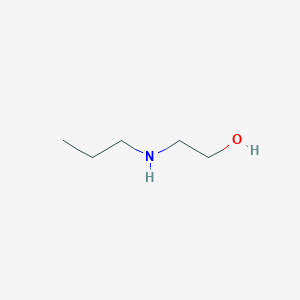
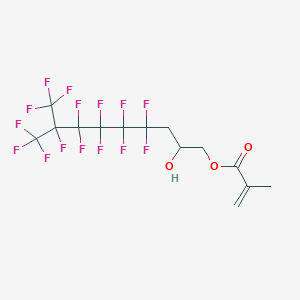
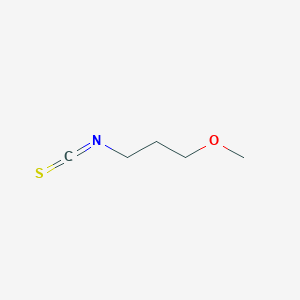
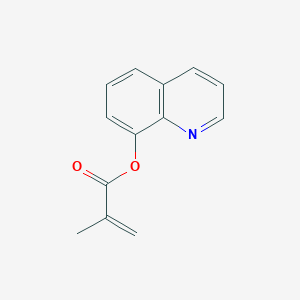
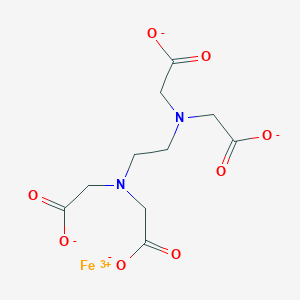
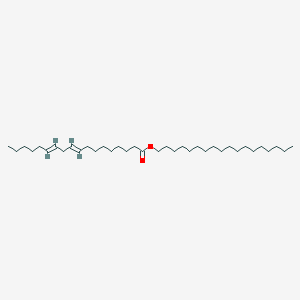
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
